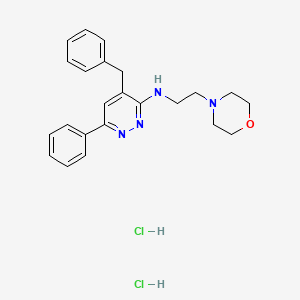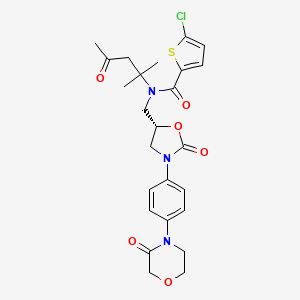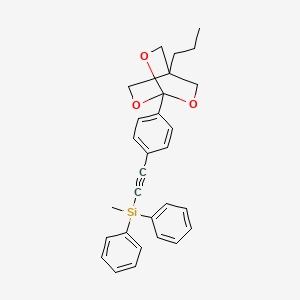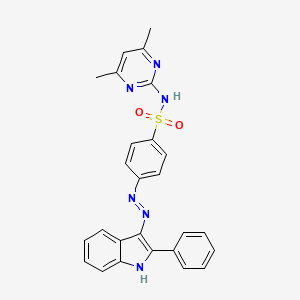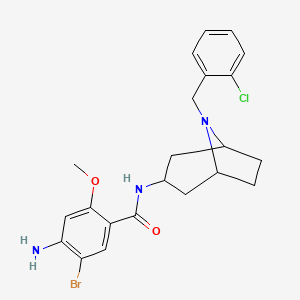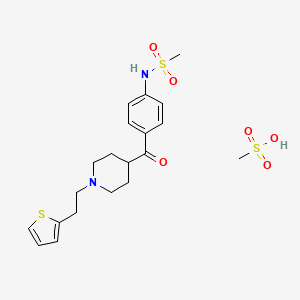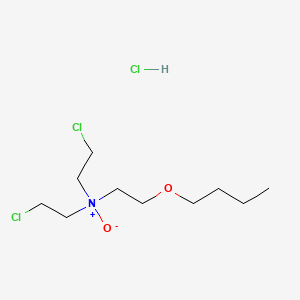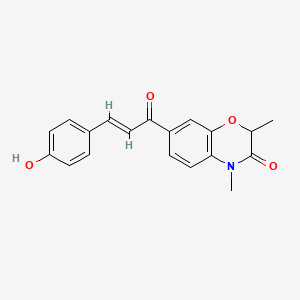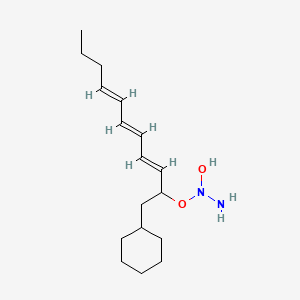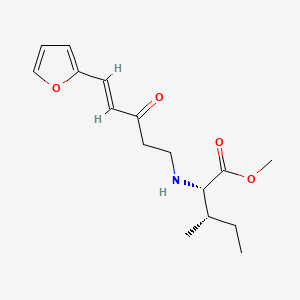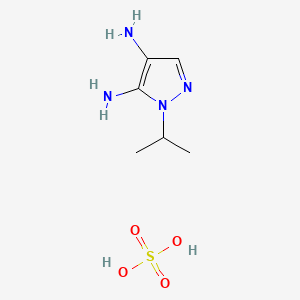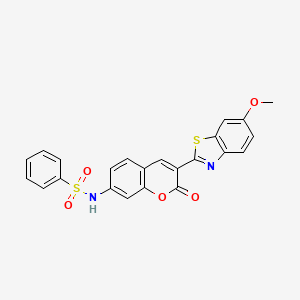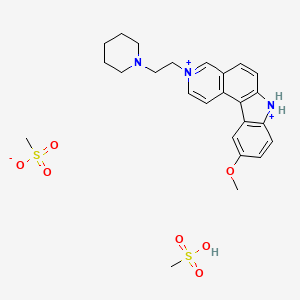
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate is a complex organic compound that belongs to the class of pyridocarbazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate typically involves multi-step organic reactions. The starting materials often include a pyridocarbazole core, which is then functionalized with methoxy and piperidinyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridocarbazoles with different functional groups, such as:
- 10-Hydroxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
- 10-Methoxy-2-(2-(1-morpholinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
Uniqueness
The uniqueness of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate lies in its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110186-17-9 |
|---|---|
Molekularformel |
C25H34N3O7S2+ |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
methanesulfonate;methanesulfonic acid;10-methoxy-3-(2-piperidin-1-ylethyl)-7H-pyrido[3,4-c]carbazole-3,7-diium |
InChI |
InChI=1S/C23H25N3O.2CH4O3S/c1-27-18-6-8-21-20(15-18)23-19-9-12-26(14-13-25-10-3-2-4-11-25)16-17(19)5-7-22(23)24-21;2*1-5(2,3)4/h5-9,12,15-16H,2-4,10-11,13-14H2,1H3;2*1H3,(H,2,3,4)/p+1 |
InChI-Schlüssel |
JDOKYYPVWQTIBQ-UHFFFAOYSA-O |
Kanonische SMILES |
COC1=CC2=C(C=C1)[NH2+]C3=C2C4=C(C=C3)C=[N+](C=C4)CCN5CCCCC5.CS(=O)(=O)O.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


